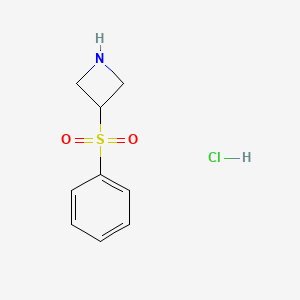

![molecular formula C18H11NO3S B2795720 (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 801227-65-6](/img/structure/B2795720.png)

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

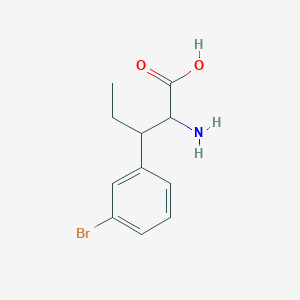

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

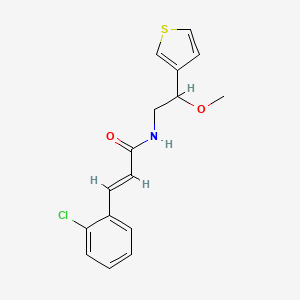

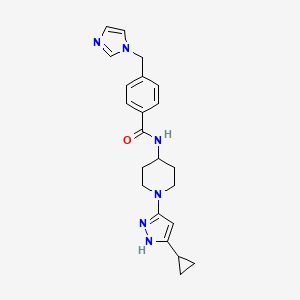

Bioactive Furanyl- and Thienyl-Substituted Compounds

Furan and thiophene derivatives, as structural units, play a critical role in drug design due to their bioactive properties. These compounds, including those with furanyl and thienyl substituents, have been extensively explored in medicinal chemistry, particularly in the context of purine and pyrimidine nucleobases, nucleosides, and analogues. These derivatives demonstrate significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, highlighting their importance in developing therapies for various conditions (Ostrowski, 2022).

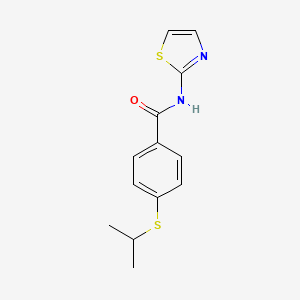

Structure-Activity Relationships of Thiophene Derivatives

Research on thiophene derivatives, including those with furan and benzothiazole rings, provides insights into their therapeutic properties across various biological systems. These studies contribute to understanding how modifications to the thiophene moiety affect biological activity, offering a pathway to novel drug development (Drehsen & Engel, 1983).

Arylmethylidenefuranones in Organic Synthesis

Arylmethylidene derivatives of 3H-furan-2-ones, reacting with various nucleophiles, lead to a plethora of acyclic, cyclic, and heterocyclic compounds. This chemical diversity underpins the synthesis of many pharmacologically relevant compounds, showcasing the compound's utility in medicinal chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are recognized for their varied pharmacological activities, such as antiviral, antimicrobial, and anticancer properties. The presence of the benzothiazole moiety in a compound's structure significantly enhances its biological activity, making it a focal point in drug discovery and development (Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Activities

Benzofused thiazole derivatives have shown promising results in vitro for antioxidant and anti-inflammatory activities. These findings support the potential of benzothiazole-containing compounds in developing new therapeutic agents targeting oxidative stress and inflammation (Raut et al., 2020).

properties

IUPAC Name |

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3S/c20-14(15-5-3-11-21-15)9-7-12-8-10-16(22-12)18-19-13-4-1-2-6-17(13)23-18/h1-11H/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMBINHOUAYCOC-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)

![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)

![4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide](/img/structure/B2795652.png)

![2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile](/img/structure/B2795660.png)